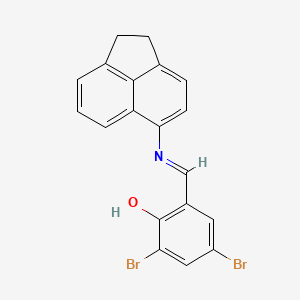

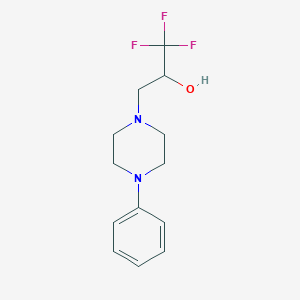

![molecular formula C17H11F4N3OS2 B2783667 2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-42-7](/img/structure/B2783667.png)

2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiadiazole), a polar amide group, and several fluorine atoms, which are highly electronegative and would contribute to the polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine atoms and an amide group suggests that this compound might have a relatively high polarity and could form hydrogen bonds. This could affect properties like solubility, boiling point, and melting point .Scientific Research Applications

Synthetic Methods and Structural Analysis

A notable study focused on the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement. This study highlighted an efficient approach for the regioselective synthesis of heterocyclic amides, which could serve as strategic intermediates for further chemical transformations. Theoretical studies involving density functional theory (DFT) calculations were conducted to elucidate the prototropy process and the Fries rearrangement mechanism, offering insights into the chemical behavior and potential applications of such compounds in synthesis and material science (Moreno-Fuquen et al., 2019).

Antiviral and Antimicrobial Activities

Research into thiadiazole derivatives has uncovered their potential for antipathogenic activity, including significant effects on bacterial strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their utility in developing novel antimicrobial agents with antibiofilm properties, addressing a crucial need in treating infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).

Novel Applications and Chemical Properties

Further studies have identified the novel insecticide flubendiamide, which showcases a unique chemical structure incorporating a heptafluoroisopropyl group, indicating a new class of compounds with potential applications in pest management. Its efficacy against lepidopterous pests, including resistant strains, and safety for non-target organisms, underscore its potential as a pivotal agent in integrated pest management programs (Tohnishi et al., 2005).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-4-2-1-3-12(13)14(25)22-15-23-24-16(27-15)26-9-10-5-7-11(8-6-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVDISCSEXIKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)

![N-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B2783607.png)